2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine

Übersicht

Beschreibung

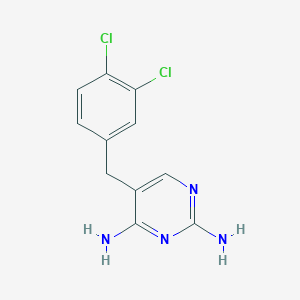

2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine is a chemical compound with the molecular formula C11H10Cl2N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine typically involves the reaction of 2,4-diaminopyrimidine with 3,4-dichlorobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The primary synthesis involves reacting 2,4-diaminopyrimidine with 3,4-dichlorobenzyl chloride under basic conditions. Key steps include:

-

Reagents : Potassium carbonate (base), dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents.

-

Conditions : Room temperature to reflux (specific temperatures not detailed in sources).

-

Yield : Method-dependent; yields vary based on reaction optimization.

Mechanism : The amino groups on pyrimidine act as nucleophiles, displacing the chloride in 3,4-dichlorobenzyl chloride to form the benzyl-substituted pyrimidine.

Iodination Reactions

Derivatives of this compound can undergo iodination at position 5 using N-iodosuccinimide (NIS) in acetonitrile:

Functionalization via Alkylation

In broader pyrimidine chemistry, analogous compounds undergo alkylation or acylation at reactive positions (e.g., amino groups). While not explicitly detailed for this compound, such reactions typically involve:

-

Reagents : Alkyl halides or acyl chlorides.

-

Conditions : Basic media (e.g., potassium carbonate).

Key Reaction Data

Reaction Challenges and Considerations

-

Solubility Issues : Insoluble intermediates may form during synthesis, requiring careful optimization of solvents and stoichiometry .

-

Regioselectivity : Position-specific substitution is critical; poor regiochemical control can lead to byproducts .

-

Stability : The compound’s stability depends on reaction conditions (e.g., temperature, solvent choice).

Biological Relevance of Reactions

While the focus is on chemical reactions, the synthesis methods directly relate to its DHFR inhibition activity. For example:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

The compound has been identified as a potent antimicrobial agent. Research indicates that derivatives of 2,4-diamino-5-(substituted)pyrimidines exhibit strong antibacterial activities against a range of pathogens.

Case Study: Efficacy Against Specific Pathogens

A study evaluated various 2,4-diamino-5-(substituted) pyrimidines against pathogens commonly associated with immunocompromised patients. The results demonstrated significant activity against Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium, highlighting its potential as a therapeutic agent for opportunistic infections in AIDS patients .

Central Nervous System Disorders

Research has also explored the applications of 2,4-diamino-5-(3,4-dichlorobenzyl)pyrimidine in treating CNS disorders. Compounds within this class have shown promise in mitigating the effects of neurotoxic glutamate, implicated in various neurological conditions such as:

Pharmacological Properties

The pharmacological profile indicates that these compounds can act as inhibitors of glutamate release, potentially offering new avenues for treating neurodegenerative diseases. For instance, certain derivatives have been shown to possess neuroprotective properties and could be beneficial in conditions characterized by excitotoxicity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical methodologies that enhance its bioactivity. The structure-activity relationship studies indicate that modifications at the benzyl position significantly influence the compound's potency against specific targets.

| Compound Modification | Effect on Activity |

|---|---|

| Substitution on benzyl ring | Increased DHFR inhibition |

| Alterations in pyrimidine core | Enhanced selectivity for microbial targets |

Clinical Implications and Future Directions

Given its broad spectrum of activity against bacteria and potential neuroprotective effects, this compound warrants further investigation through clinical trials. Future research should focus on:

- Optimizing formulations for enhanced bioavailability.

- Long-term efficacy studies to assess safety profiles.

- Exploring combination therapies to maximize therapeutic outcomes against resistant strains.

Wirkmechanismus

The mechanism of action of 2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting this enzyme, the compound disrupts DNA synthesis, leading to the death of Mycobacterium tuberculosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Diamino-5-benzylpyrimidine: Similar structure but lacks the dichlorobenzyl group.

2,4-Diamino-5-(3,4-dimethoxybenzyl)pyrimidine: Similar structure with methoxy groups instead of chlorine atoms.

Uniqueness

2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine is unique due to the presence of the dichlorobenzyl group, which enhances its lipophilicity and potentially improves its ability to cross cell membranes. This structural feature may contribute to its effectiveness as an anti-tubercular agent .

Biologische Aktivität

2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles diverse findings on its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with two amino groups and a dichlorobenzyl moiety. Its molecular formula is C11H10Cl2N4.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Neisseria gonorrhoeae | 32 µg/mL |

| Bacteroides fragilis | 4 µg/mL |

These results suggest that the compound is particularly potent against anaerobic bacteria, comparable to metronidazole in some cases .

The mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria. Studies have shown that the compound effectively inhibits DHFR from both chicken and bovine liver, with varying degrees of potency based on structural modifications .

Case Studies

- Inhibition of Dihydrofolate Reductase : A study involving 44 derivatives of 2,4-diaminopyrimidines demonstrated that the presence of specific substituents significantly influenced the inhibition constants for DHFR. The compound exhibited a higher affinity for bovine DHFR compared to chicken DHFR, indicating a potential for selective antibacterial activity .

- Broad-Spectrum Antibacterial Activity : In another study, various derivatives including this compound were tested against both Gram-positive and Gram-negative bacteria. The results indicated broad-spectrum activity with particular efficacy against anaerobic organisms .

Research Findings

Recent research has focused on synthesizing analogs to enhance biological activity. For instance:

- Synthesis and Testing : New derivatives were synthesized by modifying the benzyl group or substituents on the pyrimidine ring. These modifications often resulted in improved antimicrobial potency and altered selectivity profiles against specific pathogens .

- Comparative Studies : Comparative studies with other known antibacterial agents revealed that certain analogs of this compound were more effective than traditional antibiotics like ampicillin and trimethoprim .

Eigenschaften

IUPAC Name |

5-[(3,4-dichlorophenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4/c12-8-2-1-6(4-9(8)13)3-7-5-16-11(15)17-10(7)14/h1-2,4-5H,3H2,(H4,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXPEDMBLISFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608598 | |

| Record name | 5-[(3,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30077-58-8 | |

| Record name | 5-[(3,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.